AZD-4547 is a small-molecule inhibitor that targets the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are a group of cell-surface proteins involved in various cellular processes, including cell growth, survival, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [, ].
AZD-4547 acts by specifically inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 receptors []. This prevents the downstream signaling pathways crucial for tumor cell proliferation and survival. Studies have shown that AZD-4547 effectively reduces cancer cell viability, migration, and invasion in various cancer models, including ovarian cancer, breast cancer, and lung cancer [, , ].
Recent research suggests that AZD-4547 might have anti-tumor effects beyond just FGFR inhibition. A study identified that AZD-4547 can also inhibit the NTRK1 protein, which is another receptor tyrosine kinase involved in cancer progression []. This finding suggests that AZD-4547 could potentially be explored for treating cancers driven by NTRK1 mutations.
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound features a complex structure that includes a pyrazole ring, a piperazine moiety, and a benzamide group, contributing to its unique chemical properties and biological activities. The molecular formula for this compound is C26H33N5O3, with a molecular weight of approximately 463.58 g/mol .
The chemical reactivity of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide can be attributed to its functional groups. The benzamide moiety can undergo acylation and hydrolysis reactions, while the pyrazole ring can participate in nucleophilic substitutions. The piperazine component may also engage in alkylation reactions. These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies.
AZD-4547 is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. This inhibition plays a significant role in cancer therapy as it interferes with pathways involved in tumor growth and survival. Studies have demonstrated that AZD-4547 exhibits potent antitumor activity against various solid tumors, including gastric cancer and lymphoma . Its mechanism of action involves blocking the phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival.
The synthesis of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide typically involves several key steps:
These steps may require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .
AZD-4547 has been studied extensively for its potential applications in oncology. It is being investigated for treating various types of cancers that exhibit aberrant FGFR signaling. Its ability to selectively inhibit FGFR makes it a promising candidate for targeted cancer therapies. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types .
Interaction studies involving N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide have focused on its pharmacokinetics and pharmacodynamics. These studies assess how the compound interacts with various biological targets beyond FGFRs, including potential off-target effects that could influence safety profiles and therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during clinical use .
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide shares structural similarities with several other compounds known for their biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fexagratinib | Similar piperazine and pyrazole structures | FGFR inhibitor |
Pazopanib | Contains piperazine; multi-targeted tyrosine kinase inhibitor | Cancer treatment |
Sorafenib | Includes a phenyl group; inhibits multiple kinases | Antineoplastic agent |
Uniqueness: What distinguishes N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide from these similar compounds is its specific targeting of FGFR signaling pathways with fewer off-target effects compared to broader kinase inhibitors like pazopanib and sorafenib . This specificity may result in improved efficacy and reduced side effects in patients undergoing treatment for FGFR-related malignancies.